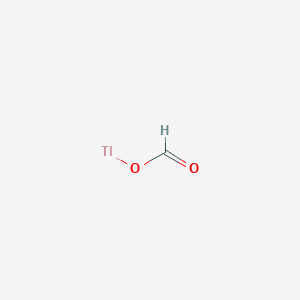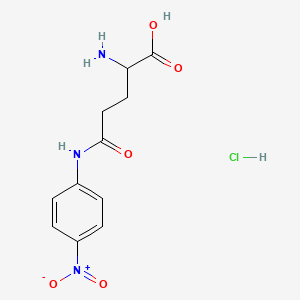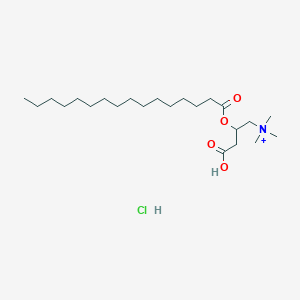
N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate, Sodium Salt, Dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate, Sodium Salt, Dihydrate is a chemical compound with the molecular formula C8H10N5NaO6S. It is known for its unique structure, which includes an azido group, a nitro group, and a sulfonate group. This compound is often used in various scientific research applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate, Sodium Salt, Dihydrate typically involves multiple steps:
Nitration: The starting material, 4-nitrophenol, undergoes nitration to introduce the nitro group.
Azidation: The nitro compound is then subjected to azidation to introduce the azido group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate, Sodium Salt, Dihydrate undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The azido group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of the azido group.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate, Sodium Salt, Dihydrate is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound is used in bioconjugation techniques, where it helps in labeling and tracking biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate, Sodium Salt, Dihydrate involves its reactive functional groups:
Azido Group: The azido group can undergo click chemistry reactions, forming stable triazole rings.
Nitro Group: The nitro group can be reduced to an amine, which can then participate in further reactions.
Sulfonate Group: The sulfonate group enhances the solubility of the compound in aqueous solutions, facilitating its use in various applications.
Comparison with Similar Compounds
Similar Compounds
N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate: Lacks the sodium salt and dihydrate components.
N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate, Sodium Salt: Lacks the dihydrate component.
Uniqueness
N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate, Sodium Salt, Dihydrate is unique due to its combination of functional groups and its hydrated form, which can influence its reactivity and solubility.
Properties
Molecular Formula |
C8H12N5NaO7S |
|---|---|
Molecular Weight |
345.27 g/mol |
IUPAC Name |
sodium;2-(4-azido-2-nitroanilino)ethanesulfonate;dihydrate |
InChI |
InChI=1S/C8H9N5O5S.Na.2H2O/c9-12-11-6-1-2-7(8(5-6)13(14)15)10-3-4-19(16,17)18;;;/h1-2,5,10H,3-4H2,(H,16,17,18);;2*1H2/q;+1;;/p-1 |
InChI Key |
AQXKSSHRIZHNEM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCS(=O)(=O)[O-].O.O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6,12-Bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene](/img/structure/B12061753.png)







